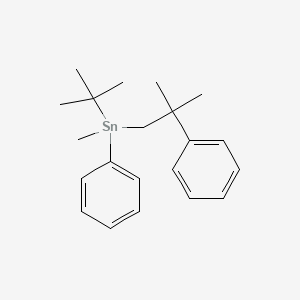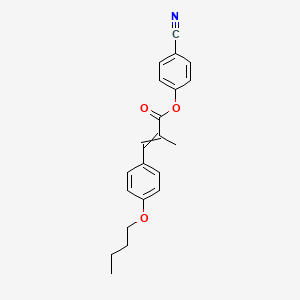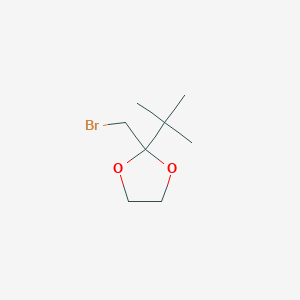
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with multiple methyl groups and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with an appropriate alkyne precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic addition to the cyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine under UV light.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexanone.
Reduction: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylheptane)cyclohexan-1-ol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A cyclic peroxide with different reactivity.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: A diene with a similar cyclohexane core but different functional groups.
Uniqueness
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, multiple methyl groups, and an alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61076-02-6 |
|---|---|
Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O/c1-16(2)9-10-17(3,4)12-14-20(21)15-18(5,6)11-13-19(20,7)8/h16,21H,9-11,13,15H2,1-8H3 |
InChI Key |
REPSYKPVNAHLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)C#CC1(CC(CCC1(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)








![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


